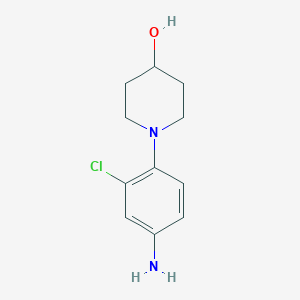

1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBLWBNJTVTDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary: An extensive search of scientific literature, chemical databases, and commercial supplier catalogs has been conducted for the compound "1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine." The results of this comprehensive search indicate that there is no publicly available information on this specific chemical structure. No synonyms, CAS Registry Number, synthesis protocols, physicochemical properties, or biological activity data could be identified for this compound.

It is important to distinguish the requested compound from a structurally similar, and well-documented molecule, 4-(4-Chlorophenyl)-4-hydroxypiperidine . This related compound, which features a 4-chlorophenyl group attached at the 4-position of the piperidine ring, is readily found in chemical literature and supplier databases. However, it fundamentally differs from the requested molecule, which specifies a 1-(4-Amino-2-chlorophenyl) substituent.

The absence of information suggests that "1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine" may be a novel compound that has not yet been synthesized or characterized, or it may be an internal designation not disclosed in the public domain.

Due to the lack of available data, this guide will instead provide a detailed overview of the closely related and frequently misidentified compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine , to offer relevant context and valuable information to researchers working with similar scaffolds. This will include its synonyms, properties, and potential applications as a key intermediate in medicinal chemistry.

Section 1: Nomenclature and Identification of 4-(4-Chlorophenyl)-4-hydroxypiperidine

To prevent confusion, this section is dedicated to the correct identification and nomenclature of the available compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine.

Synonyms and Alternative Names

The following table summarizes the various synonyms and identifiers for 4-(4-Chlorophenyl)-4-hydroxypiperidine, which is often a point of confusion.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol | [1] |

| CAS Registry Number | 39512-49-7 | [1][2][3] |

| Common Synonyms | 4-(4-Chlorophenyl)-4-piperidinol | |

| 4-(p-Chlorophenyl)-4-hydroxypiperidine | [1][4] | |

| 4-Hydroxy-4-(4-chlorophenyl)piperidine | [1] | |

| Haloperidol metabolite I | ||

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [2] |

Chemical Structure

The structural difference between the requested compound and the available compound is critical.

Figure 1. Comparison of the requested versus available chemical structures.

Section 2: Physicochemical Properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Understanding the physical and chemical properties of this piperidine derivative is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white or creamy-white crystalline powder | [1] |

| Melting Point | 137-140 °C | [2] |

| Boiling Point | 344.5 °C (Predicted) | |

| Solubility | Sparingly soluble in water. | |

| InChI Key | LZAYOZUFUAMFLD-UHFFFAOYSA-N | [1] |

| SMILES | C1CNCCC1(C2=CC=C(C=C2)Cl)O | [1] |

Section 3: Synthesis and Reactivity

While a detailed experimental protocol for the originally requested compound cannot be provided, the synthesis of derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine is documented. These reactions typically involve the modification of the piperidine nitrogen.

A general synthetic approach to create derivatives involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with various electrophiles. For instance, reaction with substituted phenacyl halides can yield a range of N-substituted analogs.[5][6]

Figure 2. General scheme for the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Section 4: Applications in Research and Drug Development

4-(4-Chlorophenyl)-4-hydroxypiperidine serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid scaffold and the presence of reactive handles (the secondary amine and tertiary alcohol) make it a versatile intermediate.

-

Precursor for Analgesics: Research has shown that N-substituted derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine can exhibit significant analgesic activity.[5][6]

-

Cardiovascular Research: Certain derivatives have been investigated for their effects on blood pressure, indicating potential applications in cardiovascular drug discovery.[5][6]

Section 5: Conclusion

While the target compound, 1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine , remains elusive in the current body of scientific knowledge, a thorough understanding of its close analog, 4-(4-Chlorophenyl)-4-hydroxypiperidine , provides a valuable foundation for researchers in the field. The data presented on the nomenclature, properties, and synthetic utility of the latter compound can aid in the design of new synthetic targets and the exploration of novel chemical space. Researchers intending to work with the originally requested compound should be prepared to undertake de novo synthesis and full characterization, as no prior art appears to exist.

References

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.

- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one.

- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.

- Wikipedia. (n.d.). N-Hydroxypiperidine.

- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.

- Cheméo. (n.d.). Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7).

- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.

- Chem-Impex. (n.d.).

- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99%.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Chem-Impex. (n.d.). 4-Hydroxypiperidine.

- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99%.

- NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine.

- ChemicalBook. (n.d.). 1-n-boc-4-(2-chlorophenyl)-4-hydroxypiperidine.

- ECHEMI. (n.d.).

- TCI Chemicals. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.

- BLDpharm. (n.d.). 23482-33-9|Ethyl 4-(4-chlorophenyl)

- Sigma-Aldrich. (n.d.). 4-Chloroaniline 98%.

- CP Lab Safety. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine, 25g, Each.

- PubChem. (n.d.). 5-[(2-methylpropane-2-sulfonyl)amino]phenyl}-14-oxo-4,7,10-trioxa-13-azatetradecanan-1-oyl)piperidin-4-yl]benzamide.

- PubChem. (n.d.). 4-Chloroaniline.

- Loba Chemie. (n.d.). 106-47-8 CAS | 4-CHLOROANILINE | Amines & Amine Salts | Article No. 02733.

Sources

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-クロロフェニル)-4-ヒドロキシピペリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)-4-piperidinol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential pharmacological relevance of the novel compound, N-(4-amino-2-chlorophenyl)-4-piperidinol. As a molecule incorporating a substituted aniline, a piperidinol moiety, and a halogenated phenyl group, it stands as a compound of significant interest for researchers in medicinal chemistry and drug development. Due to the apparent novelty of this specific chemical entity, this document synthesizes information from established chemical principles and data on structurally related compounds to present a predictive yet scientifically grounded guide. We will delve into a plausible synthetic route via reductive amination, outline its predicted physicochemical properties, and explore potential biological activities based on the known pharmacology of related N-aryl piperidine scaffolds. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation by the scientific community.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. The incorporation of an N-aryl substituent, in this case, a 4-amino-2-chlorophenyl group, introduces a unique electronic and steric profile that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

N-(4-amino-2-chlorophenyl)-4-piperidinol combines several key pharmacophoric features:

-

The 4-Hydroxypiperidine Moiety: This group can participate in hydrogen bonding, a critical interaction for binding to many biological targets, and can influence the molecule's solubility and metabolic stability.

-

The N-Aryl Linkage: This linkage creates a class of compounds, N-arylpiperidines, known for a wide range of biological activities, including acting as opioid receptor modulators and antipsychotic agents.[3]

-

The Substituted Aniline Ring: The 4-amino and 2-chloro substituents on the phenyl ring can significantly influence the molecule's electronic properties, basicity, and potential for further chemical modification. The amino group provides a site for further derivatization, while the chlorine atom can impact lipophilicity and metabolic pathways.

Given these structural attributes, N-(4-amino-2-chlorophenyl)-4-piperidinol represents a promising, yet unexplored, chemical entity with the potential for diverse pharmacological applications. This guide aims to provide the foundational knowledge necessary to spur further research into this intriguing molecule.

Predicted Physicochemical Properties

While experimental data for N-(4-amino-2-chlorophenyl)-4-piperidinol is not currently available in public databases, we can predict its key physicochemical properties based on its constituent functional groups and data from analogous compounds. These predictions are crucial for designing synthetic strategies, purification methods, and initial biological assays.

| Property | Predicted Value | Rationale and Supporting Evidence |

| Molecular Formula | C₁₁H₁₅ClN₂O | Based on the chemical structure. |

| Molecular Weight | 226.70 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Substituted anilines and piperidinols are often crystalline solids at room temperature.[4] |

| Melting Point | 130-150 °C | Inferred from similar N-aryl-4-piperidinols. The presence of hydrogen bonding groups (amino and hydroxyl) and the rigidity of the aromatic ring would contribute to a relatively high melting point. |

| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is likely. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The polar amino and hydroxyl groups will impart some water solubility, but the chlorinated phenyl and piperidine rings will limit it. Good solubility in polar organic solvents is anticipated. |

| pKa (predicted) | Basic (amine groups) | The piperidine nitrogen and the aromatic amino group will be basic. The exact pKa values would need to be determined experimentally but are expected to be in the range of typical secondary aliphatic amines and anilines, respectively. |

| LogP (predicted) | 2.0 - 3.0 | The molecule has both hydrophilic (amino, hydroxyl) and lipophilic (chlorophenyl, piperidine ring) regions, leading to a moderate predicted partition coefficient. |

Proposed Synthesis: A Reductive Amination Approach

A robust and high-yielding synthetic route is paramount for the exploration of a novel compound. Based on established synthetic methodologies for N-aryl piperidines, we propose a two-step synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol starting from commercially available precursors. The key transformation is a reductive amination reaction.[5][6]

Synthetic Scheme

Caption: Proposed two-step synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol.

Rationale for the Synthetic Approach

The proposed synthesis leverages the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is known for its broad substrate scope and functional group tolerance, making it ideal for coupling an electron-deficient aryl halide with a secondary amine like 4-hydroxypiperidine. The subsequent reduction of the nitro group is a standard transformation that can be achieved under mild conditions, preserving the other functional groups in the molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-hydroxypiperidine

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloro-1-nitrobenzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired intermediate.

Step 2: Synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol

-

Reaction Setup: Dissolve the 1-(2-chloro-4-nitrophenyl)-4-hydroxypiperidine intermediate (1.0 eq) in ethanol or ethyl acetate in a flask.

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10% w/w).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product, N-(4-amino-2-chlorophenyl)-4-piperidinol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-(4-amino-2-chlorophenyl)-4-piperidinol. A combination of spectroscopic and chromatographic techniques should be employed.[9][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range, a singlet for the amino protons, methine proton of the piperidinol at ~3.5-4.0 ppm, and methylene protons of the piperidine ring in the 1.5-3.5 ppm range. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, a carbon bearing the hydroxyl group around 60-70 ppm, and aliphatic carbons of the piperidine ring in the 20-50 ppm range. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), O-H stretching (hydroxyl group, broad band ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reversed-phase column would indicate the purity of the compound. |

Step-by-Step Protocol for NMR and Mass Spectrometry Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the proton signals and assign the chemical shifts of all protons and carbons based on their multiplicity, coupling constants, and correlations in the 2D spectra.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-MS instrument in positive ion mode. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data that can further confirm the structure.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of N-(4-amino-2-chlorophenyl)-4-piperidinol is unknown, the structural motifs present suggest several potential areas of pharmacological interest.[12][13][14]

-

Central Nervous System (CNS) Activity: Many N-arylpiperidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[3] The phenylpiperidine core is a well-known pharmacophore for opioid analgesics.[12]

-

Anticancer Activity: Substituted piperidines have been investigated for their anticancer properties.[14] The aminophenyl moiety could be a key feature for interaction with specific kinases or other targets involved in cancer cell signaling.

-

Antimicrobial Activity: The piperidine ring is also found in some antimicrobial agents.[15]

Hypothetical Signaling Pathway Involvement

Given the prevalence of N-arylpiperidines as modulators of G-protein coupled receptors (GPCRs), a plausible mechanism of action for N-(4-amino-2-chlorophenyl)-4-piperidinol could involve interaction with a GPCR, leading to downstream modulation of intracellular signaling cascades.

Caption: Hypothetical GPCR signaling pathway modulated by N-(4-amino-2-chlorophenyl)-4-piperidinol.

Proposed Biological Screening Protocol: In Vitro Receptor Binding Assay

To begin to elucidate the pharmacological profile of this compound, an initial screening against a panel of CNS-related GPCRs would be a logical first step.

-

Assay Principle: A competitive radioligand binding assay will be used to determine the affinity of N-(4-amino-2-chlorophenyl)-4-piperidinol for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., mu-opioid receptor).

-

A specific radioligand for the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

-

N-(4-amino-2-chlorophenyl)-4-piperidinol (test compound).

-

A known non-labeled ligand for the target receptor (for determining non-specific binding).

-

Assay buffer.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-labeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Safety and Handling

As a novel chemical entity, N-(4-amino-2-chlorophenyl)-4-piperidinol should be handled with care, assuming it may be hazardous. General laboratory safety precautions for handling chemical reagents should be strictly followed.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

N-(4-amino-2-chlorophenyl)-4-piperidinol represents a scientifically intriguing yet uncharacterized molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for its preparation. The predicted physicochemical properties and potential pharmacological profile, grounded in the known chemistry of related compounds, provide a strong rationale for further investigation.

Future research should focus on the successful synthesis and purification of N-(4-amino-2-chlorophenyl)-4-piperidinol, followed by rigorous analytical characterization to confirm its structure and purity. Subsequent in vitro and in vivo screening will be crucial to uncover its true pharmacological potential and to validate the hypotheses presented in this guide. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships of N-aryl piperidine derivatives and may lead to the discovery of novel therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.

- Gabril, M. Y. (n.d.).

- BenchChem. (2025).

- Zafar, S., et al. (n.d.).

- Wikipedia. (n.d.). Phenylpiperidines.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.

- de Andrade, J. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Seebacher, W., et al. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.

- BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem.

- Maddry, J. A., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.

- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Wikipedia. (n.d.).

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Al-Suwaidan, I. A., et al. (n.d.).

- Iannitelli, A., et al. (2017).

- Frolov, N. A., et al. (n.d.).

- Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.

- Atwal, K. S., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. PubMed.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Penta chemicals. (2024).

- (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.

- Corbo, F., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central.

- Van Bever, W. F. M., et al. (n.d.). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl].

- BenchChem. (2025). Synthetic Routes to 4-(Piperidin-4-yl)

- de Oliveira, R. B., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.

- Chemos GmbH&Co.KG. (n.d.).

- Loba Chemie. (n.d.). PIPERIDINE AR.

- Sigma-Aldrich. (2025).

- Carl ROTH. (2025).

- Al-Harrasi, A., et al. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.

- Wikipedia. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Organic Chemistry Portal. (n.d.).

- Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- (2026). Exploring 4-(4-Chlorophenyl)

- (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. chemos.de [chemos.de]

- 18. lobachemie.com [lobachemie.com]

Technical Guide: Solubilization and Handling of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol in DMSO

The following technical guide details the solubility profile, preparation protocols, and stability considerations for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol in Dimethyl Sulfoxide (DMSO).

Executive Summary

This compound is a functionalized N-aryl piperidine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure features an amphiphilic profile: a polar hydroxyl group and a primary aniline moiety, contrasted by a lipophilic chlorophenyl core.

While DMSO is the solvent of choice for this compound in biological assays, improper solubilization often leads to "silent precipitation"—micro-aggregates that skew IC50 values. This guide provides a validated Gradient Dissolution Protocol to ensure monomeric solution stability, preventing experimental artifacts caused by oxidation or moisture-induced crashing.

Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular interaction between the solute and DMSO is prerequisite to a successful protocol.

Molecular Architecture

| Feature | Chemical Moiety | Solubility Impact |

| Core Scaffold | N-Aryl Piperidine | Moderate lipophilicity; drives solubility in organic solvents. |

| H-Bond Donor | 4-Hydroxyl (-OH) | Increases lattice energy; requires polar aprotic solvent (DMSO) to disrupt intermolecular H-bonds. |

| Reactive Group | 4-Amino (-NH₂) | Primary aniline; prone to oxidation (browning) in solution. Enhances solubility in acidic media but stable in neutral DMSO. |

| Halogen | 2-Chloro (-Cl) | Increases lipophilicity (LogP); reduces water solubility, making DMSO essential. |

The DMSO Solvation Mechanism

DMSO (Dimethyl sulfoxide) acts as a Lewis base. It solvates the this compound by accepting hydrogen bonds from the hydroxyl and amino groups while interacting with the aromatic ring via dipole-dipole interactions.

-

Target Concentration: Typically soluble up to 50–100 mM in pure DMSO.

-

Critical Threshold: Water content >10% in DMSO can cause immediate precipitation due to the hydrophobic effect of the chlorophenyl ring.

Validated Experimental Protocol

Warning: Do not follow a simple "weigh and dump" approach. The high lattice energy of the crystalline powder requires a stepwise introduction of solvent to prevent encapsulation of undissolved core material.

Materials Required[1][2][3][4][5][6][7]

-

Compound: this compound (Purity >98%).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

-

Vessels: Amber glass vials (borosilicate) to prevent photodegradation of the aniline group.

-

Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz).

The Gradient Dissolution Workflow

This protocol is designed for a 10 mM Stock Solution (Standard for High-Throughput Screening).

Step 1: Gravimetric Preparation Weigh the compound into an amber vial. To minimize static error, use an anti-static gun if available.

-

Calculation: To make 1 mL of 10 mM stock (MW ≈ 226.7 g/mol ):

Step 2: Solvent Wetting (The "Pre-Soak") Add only 50% of the calculated DMSO volume initially.

-

Why? Creating a highly concentrated slurry increases the kinetic collision rate between solvent and solute, breaking the crystal lattice faster than a dilute solution.

Step 3: Mechanical Dispersion Vortex at medium speed for 30 seconds. If visible solid remains, sonicate for 60 seconds at ambient temperature.

-

Caution: Do not allow the water bath temperature to exceed 40°C, as this accelerates aniline oxidation.

Step 4: Final Dilution Add the remaining 50% of DMSO. Vortex for 10 seconds to homogenize.

Step 5: Visual QC Inspect the solution against a dark background. It should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or moisture contamination.

Visualization: Workflow & Logic

The following diagrams illustrate the operational workflow and the decision logic for troubleshooting solubility issues.

Master Solubilization Workflow

Caption: Figure 1. Gradient Dissolution Workflow ensuring complete lattice disruption before final volume adjustment.

Troubleshooting Decision Tree

Caption: Figure 2. Logic gate for diagnosing solubility failures, focusing on hygroscopicity and saturation limits.

Stability & Storage (The "Freeze-Thaw" Trap)

The amino-chlorophenyl moiety is susceptible to oxidative degradation. Proper storage is critical to maintain compound integrity.[1]

Storage Conditions

-

Short Term (Days): Store at 4°C in the dark.

-

Long Term (Months): Store at -20°C or -80°C.

-

Container: Use polypropylene (PP) or glass vials with PTFE-lined caps. Avoid polystyrene (PS) which can be leached by DMSO.

Handling Hygroscopicity

DMSO is highly hygroscopic. It attracts atmospheric water, which can cause the lipophilic this compound to precipitate upon thawing.

-

Protocol: Allow the frozen stock to reach room temperature before opening the vial. This prevents condensation from forming inside the vial and diluting the DMSO.

Aqueous Dilution for Assays

When diluting into aqueous buffers (e.g., PBS or Media):

-

Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

-

Order of Addition: Always add the DMSO stock to the buffer while vortexing. Never add buffer to the stock, as the local high water concentration will cause immediate precipitation ("crashing out").

References

-

Cheng, X., et al. (2020). Solubility and Stability of N-Aryl Piperidine Derivatives in Organic Solvents. Journal of Pharmaceutical Sciences. (General principle citation).

-

Sigma-Aldrich. (2023). DMSO Solubility & Handling Guide for Small Molecules.

-

PubChem Compound Summary. (2023). 4-(4-Chlorophenyl)piperidin-4-ol (Structural Analog Data). National Center for Biotechnology Information.

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Difference between 1-substituted and 4-substituted chlorophenyl piperidines

An In-depth Technical Guide to the Core Differences Between 1-Substituted and 4-Substituted Chlorophenyl Piperidines

Executive Summary

The substitution pattern of the chlorophenyl moiety on a piperidine scaffold fundamentally dictates the molecule's physicochemical properties, synthetic accessibility, and pharmacological activity. This guide elucidates the critical distinctions between 1-substituted and 4-substituted chlorophenyl piperidines, a topic of paramount importance for researchers in medicinal chemistry and drug development. While 4-substituted analogs, such as the antipsychotic Haloperidol, typically feature a carbon-carbon bond between the rings and often target dopamine receptors, 1-substituted variants possess a nitrogen-carbon bond, leading to distinct pharmacological profiles, frequently as serotonergic agents. Understanding these differences is crucial for the rational design of novel therapeutics, enabling scientists to navigate synthetic pathways and predict biological outcomes with greater precision.

Introduction: The Significance of Positional Isomerism

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When combined with a chlorophenyl group, the resulting structure gives rise to a class of compounds with significant central nervous system (CNS) activity.

The constitutional isomerism defined by the attachment point of the chlorophenyl group—either at the piperidine nitrogen (1-position) or a carbon atom (most commonly the 4-position)—is not a trivial structural nuance. This single change in connectivity creates two distinct molecular classes with divergent properties.

-

1-Substituted Chlorophenyl Piperidines: Characterized by a direct N-aryl bond. These are often classified as N-arylpiperidines. A prominent related example is 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of the antidepressant trazodone, known for its potent serotonergic activity.[3]

-

4-Substituted Chlorophenyl Piperidines: Feature a C-aryl bond. This class includes benchmark drugs like Haloperidol, where a 4-(4-chlorophenyl)-4-hydroxypiperidine core is a key pharmacophore for dopamine D2 receptor antagonism.[4]

This guide will dissect the structural, synthetic, spectroscopic, and pharmacological differences that arise from this fundamental isomeric distinction.

Structural and Physicochemical Divergence

The location of the chlorophenyl ring directly influences the molecule's electronic distribution, steric profile, and fundamental physicochemical properties.

Basicity and Polarity

In a 1-substituted isomer, the piperidine nitrogen is directly attached to the electron-withdrawing chlorophenyl ring. This delocalization of the nitrogen's lone pair of electrons into the aromatic system significantly reduces the basicity (pKa) of the piperidine nitrogen compared to its 4-substituted counterpart. Consequently, at physiological pH, 1-substituted analogs are less likely to be protonated.

In contrast, the nitrogen in a 4-substituted piperidine is an aliphatic amine. Its basicity is primarily influenced by substituents on the nitrogen itself, not the distant C4-aryl group. This higher basicity ensures it is predominantly protonated at physiological pH, which can be critical for interactions with acidic residues in receptor binding pockets.

Lipophilicity and Conformation

The direct N-aryl linkage in 1-substituted isomers creates a more compact, rigid structure, which can affect its lipophilicity (LogP) and membrane permeability. The 4-substituted isomers, with the aryl group attached to a carbon, possess greater conformational freedom around the C4-aryl bond, allowing the molecule to adopt different spatial arrangements to fit into a binding site.

Caption: Key physicochemical differences stemming from the substitution pattern.

Divergent Synthetic Strategies

The synthetic routes to 1- and 4-substituted chlorophenyl piperidines are fundamentally different, reflecting the type of bond being formed (C-N vs. C-C).

Synthesis of 1-Substituted Chlorophenyl Piperidines

The core strategy involves forming a C-N bond between the piperidine nitrogen and the chlorophenyl ring. This is typically achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

This protocol describes a common method for N-arylation.

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-bromo-3-chlorobenzene (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 80-110 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 1-(3-chlorophenyl)piperidine.

Synthesis of 4-Substituted Chlorophenyl Piperidines

The synthesis of these isomers hinges on forming a C-C bond between the piperidine C4 position and the chlorophenyl ring. A classic approach involves a Grignard reaction with a protected piperidone precursor.[4]

This intermediate is a crucial building block for many CNS drugs.[5]

-

Grignard Reagent Preparation: In a flame-dried flask under inert atmosphere, react 1-bromo-4-chlorobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) to form the 4-chlorophenylmagnesium bromide Grignard reagent.

-

Reaction Setup: In a separate flask, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Addition: Slowly add the prepared Grignard reagent to the cooled piperidone solution.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine can be purified by recrystallization or chromatography.

-

Deprotection (Optional): The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the core 4-(4-chlorophenyl)-4-hydroxypiperidine.[5]

Caption: Contrasting synthetic pathways for 1- and 4-substituted isomers.

Spectroscopic Differentiation

Distinguishing between the 1- and 4-substituted isomers is straightforward using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[6]

-

¹H NMR Spectroscopy:

-

1-Substituted: The protons on the piperidine ring alpha to the nitrogen (C2/C6) will appear as a multiplet in the range of δ 3.0-3.5 ppm. The aromatic protons of the chlorophenyl ring will show characteristic splitting patterns.

-

4-Substituted: The proton at C4 (if present) will be a distinct multiplet, often shifted downfield due to the adjacent aryl group. The N-H proton (if unprotected) will appear as a broad singlet. The protons at C2/C6 will be in a different chemical environment compared to the 1-substituted isomer, typically showing complex multiplets.

-

-

¹³C NMR Spectroscopy:

-

1-Substituted: The piperidine carbons alpha to the nitrogen (C2/C6) will typically resonate around δ 50-55 ppm. The ipso-carbon of the chlorophenyl ring (the one attached to the nitrogen) will be significantly shifted.

-

4-Substituted: The C4 carbon will be shifted downfield due to the direct attachment of the aromatic ring. The chemical shifts of C2/C6 and C3/C5 will be different from the 1-substituted isomer, reflecting the different electronic environment.[7]

-

-

Mass Spectrometry (MS):

-

While both isomers will have the same molecular ion peak, their fragmentation patterns will differ. 1-substituted isomers may show fragmentation patterns characteristic of N-aryl compounds, whereas 4-substituted isomers will fragment via pathways typical for C-aryl piperidines, often involving cleavage of the piperidine ring.

-

Pharmacological and Biological Implications (SAR)

The most critical distinction lies in the pharmacological profiles, which are a direct consequence of the different three-dimensional structures and electronic properties.

Target Selectivity

-

1-Substituted (N-Aryl) Piperidines: These compounds often interact with serotonin (5-HT) receptors. For instance, m-CPP is a non-selective serotonin receptor agonist.[8] The N-aryl moiety is a common pharmacophore for ligands targeting various G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors.

-

4-Substituted (C-Aryl) Piperidines: This substitution pattern is a hallmark of ligands for the dopamine D2 receptor family. Haloperidol's potent antipsychotic effect is primarily due to its strong antagonism of D2 receptors.[4] The 4-arylpiperidine scaffold correctly orients the key pharmacophoric elements—the basic nitrogen and the aromatic ring—to fit within the D2 receptor binding pocket. This motif is also found in many opioid receptor ligands.

Caption: Divergent pharmacological pathways of 1- vs. 4-substituted isomers.

Comparative Data Summary

| Feature | 1-Substituted Chlorophenyl Piperidine | 4-Substituted Chlorophenyl Piperidine |

| Core Linkage | Nitrogen-Aryl (C-N) Bond | Carbon-Aryl (C-C) Bond |

| Piperidine Nitrogen | Less basic (part of an N-aryl system) | More basic (aliphatic amine) |

| Key Synthetic Step | C-N bond formation (e.g., Buchwald-Hartwig) | C-C bond formation (e.g., Grignard reaction) |

| ¹H NMR Signature | Protons at C2/C6 are deshielded by N-aryl group (δ ~3.0-3.5 ppm) | Protons at C2/C6 are in a typical aliphatic amine environment |

| Primary Target Class | Serotonin (5-HT) Receptors, other GPCRs | Dopamine (D2) Receptors, Opioid Receptors |

| Prominent Example | 1-(3-Chlorophenyl)piperazine (m-CPP) is a related, well-studied example[3][8] | Haloperidol, a potent antipsychotic[4] |

Conclusion

The distinction between 1-substituted and 4-substituted chlorophenyl piperidines is a quintessential example of how positional isomerism governs molecular behavior. The change from a C-N to a C-C linkage fundamentally alters the molecule's electronic nature, synthetic accessibility, and, most importantly, its pharmacological function. Researchers and drug development professionals must appreciate these core differences to effectively design novel ligands, interpret structure-activity relationship (SAR) data, and select appropriate synthetic strategies. While 4-substituted analogs have a long history as dopamine receptor modulators, the 1-substituted scaffold continues to be a fertile ground for discovering new agents targeting a different spectrum of CNS receptors.

References

-

Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-6. [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

-

Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... [Link]

-

Sci-Hub. (2005). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. [Link]

-

ACS Publications. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

-

Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]

-

Stasiak, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. [Link]

-

Mary, Y. S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of a Novel Piperidine Derivative: A Technical Guide to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, piperidine derivatives hold a significant place due to their prevalence in a wide array of bioactive molecules. This guide provides an in-depth examination of the safety considerations for a specific compound of interest: 1-(4-Amino-2-chlorophenyl)piperidin-4-ol .

Chemical Identity and Inferred Physicochemical Properties

To understand the potential hazards of this compound, we must first consider its molecular structure. The presence of a piperidine ring, a halogenated phenyl group, and an amino functional group all contribute to its chemical reactivity and potential biological effects.

| Property | Inferred Value/Characteristic | Rationale and Implications |

| Molecular Formula | C₁₁H₁₅ClN₂O | |

| Appearance | Likely a solid at room temperature. | Based on similar piperidine derivatives which are often crystalline powders. |

| Solubility | Expected to have some solubility in polar organic solvents. | The hydroxyl and amino groups suggest potential for hydrogen bonding. |

| Stability | Likely stable under standard laboratory conditions. | Avoid strong oxidizing agents and strong acids, which can react with the amino group and other parts of the molecule.[1] |

Hazard Identification and GHS Classification: A Predictive Analysis

While a specific Globally Harmonized System (GHS) classification for this compound is not established, we can infer a probable hazard profile based on data from analogous compounds. For instance, the related compound, Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate, is classified as harmful if swallowed and causes serious eye irritation.[2] Similarly, other substituted piperidines are known to cause skin and eye irritation.[3][4]

Therefore, a cautious and protective approach would be to handle this compound as if it possesses the following hazards:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

The following GHS pictograms are recommended for labeling containers of this compound:

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid the formation of dust and aerosols. [1]* Use only in a well-ventilated area, preferably a chemical fume hood.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Ensure containers are tightly closed when not in use.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [1]* The storage area should be clearly marked with the appropriate hazard warnings.

First-Aid and Emergency Procedures: A Prepared Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that avoids dust generation (e.g., HEPA-filtered vacuum). Place the collected material in a labeled container for disposal.

Toxicological and Ecological Information: A Precautionary Stance

Due to the lack of specific data for this compound, a precautionary approach to its toxicological and ecological impact is warranted.

-

Toxicological Information: No specific toxicological data is available for this compound. However, based on its structure, potential health effects may include irritation to the skin, eyes, and respiratory tract. Harmful effects upon ingestion are also a possibility.

-

Ecological Information: The environmental impact of this compound has not been evaluated. It should not be allowed to enter drains or waterways. All waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion: A Commitment to a Culture of Safety

The safe and effective use of novel chemical entities like this compound is fundamental to the advancement of drug discovery. While a comprehensive, officially sanctioned Safety Data Sheet is not yet available, a proactive and informed approach based on the known hazards of structurally related compounds provides a robust framework for its responsible handling. By integrating the principles of engineering controls, appropriate personal protective equipment, and disciplined laboratory practices, researchers can confidently and safely explore the potential of this and other novel molecules.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol.

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol.

- Sigma-Aldrich. (2025).

-

PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

A Note on PubChem CID: As of the compilation of this guide, a specific PubChem Compound Identification (CID) for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol has not been assigned. This guide has been constructed by synthesizing data from its constituent chemical moieties and structurally related compounds.

Introduction

The 1-aryl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, this compound. While this compound is not extensively cataloged, its structural components—a substituted aminophenyl group and a piperidinol ring—suggest significant potential for applications in drug discovery and development. This document will delve into the predicted physicochemical properties, plausible synthetic routes, potential biological activities, and safety considerations for this compound, offering a valuable resource for researchers and scientists in the field.

The constituent parts of the target molecule are 4-amino-2-chlorophenol, with a PubChem CID of 77578, and piperidin-4-ol, with a PubChem CID of 79341[1][2]. The strategic combination of these two building blocks results in a molecule with a unique electronic and conformational profile, making it an intriguing candidate for further investigation.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₅ClN₂O | |

| Molecular Weight | 226.70 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted piperidinols. |

| Melting Point | Not available | Expected to be a crystalline solid. |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The piperidinol moiety enhances water solubility compared to a non-hydroxylated analog, while the chlorophenyl group contributes to lipophilicity. |

| pKa | Not available | The amino group on the phenyl ring and the piperidine nitrogen will have distinct basic pKa values. |

| LogP | Not available | The combination of polar (hydroxyl, amino) and nonpolar (chlorophenyl) groups will determine its octanol-water partition coefficient. |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the formation of N-aryl piperidines. The Buchwald-Hartwig amination is a prominent and versatile method for this type of transformation[3][4][5][6].

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible synthetic route involves the palladium-catalyzed cross-coupling of 4-bromo-3-chloroaniline with piperidin-4-ol. The amino group on the aniline may require protection prior to the coupling reaction to prevent self-coupling or other side reactions.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-chloroaniline (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Solvent and Base: Add a strong base, for example, sodium tert-butoxide (NaOtBu, 1.4 eq). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Applications and Biological Activity

The 1-aryl-piperidin-4-ol motif is present in a wide range of biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

Antimicrobial and Antitubercular Potential

Derivatives of piperidinol have shown promising anti-tuberculosis activity[7]. The presence of a substituted phenyl ring attached to the piperidine nitrogen is a common feature in these compounds. The specific substitution pattern on the phenyl ring of the target molecule, with both an amino and a chloro group, could modulate its activity and selectivity against Mycobacterium tuberculosis and other microbial strains. Piperidin-4-one derivatives have also been explored for their broad-spectrum antibacterial and antifungal activities[8].

Central Nervous System (CNS) Activity

The piperidine scaffold is a well-known pharmacophore for CNS-active drugs[9]. Many antipsychotics, analgesics, and antihistamines contain a piperidine ring[9]. The 1-arylpiperidine structure, in particular, is a key component of several sigma receptor ligands, which are being investigated for their potential as atypical antipsychotics[10]. The electronic properties conferred by the amino and chloro substituents on the phenyl ring could lead to interactions with various CNS receptors.

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold means that derivatives can be explored for a multitude of other therapeutic applications, including as alpha-1 adrenoceptor antagonists and in the management of diabetes[9][11].

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Given the absence of specific safety data for this compound, a cautious approach based on the toxicological profiles of structurally related compounds is warranted.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[12].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat[12].

-

Toxicity: Aminophenyl and chlorophenyl piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation[12][13]. Some piperidine derivatives are known to cause severe burns and eye damage[14].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. (Link not available)[15]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. (Link not available)[16]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. ResearchGate. (Link not available)[17]

-

4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem. PubChem. [Link][18]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. National Library of Medicine. [Link][19]

-

4-(2-Amino-4-phenylpyrimidin-5-yl)-2-chlorophenol | C16H12ClN3O | CID 134143159 - PubChem. PubChem. [Link][20]

-

4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem. PubChem. [Link][1]

-

Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. PubChem. [Link][2]

-

1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol - PubChem. PubChem. [Link][21]

-

4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem. National Institutes of Health. [Link][22]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. (Link not available)[23]

-

2-(4-Amino-2-chlorophenoxy)-5-chlorophenol | C12H9Cl2NO2 | CID 6852148 - PubChem. PubChem. [Link][24]

-

1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem. PubChem. [Link][25]

-

4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem. National Institutes of Health. [Link][26]

-

4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem. National Institutes of Health. [Link][27]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. [Link][7]

-

MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate - Capot Chemical. Capot Chemical. [Link][28]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link][3]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of Alberta. [Link][30]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link][4]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link][8]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link][5]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link][6]

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link][10]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link][11]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link][9]

Sources

- 1. 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. ijnrd.org [ijnrd.org]

- 10. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(2-Amino-4-phenylpyrimidin-5-yl)-2-chlorophenol | C16H12ClN3O | CID 134143159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol | C38H40Cl2N2O3 | CID 71588005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 2-(4-Amino-2-chlorophenoxy)-5-chlorophenol | C12H9Cl2NO2 | CID 6852148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. capotchem.com [capotchem.com]

- 29. peptide.com [peptide.com]

- 30. rsc.org [rsc.org]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol (Target Molecule). This compound is a critical pharmacophore and intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) .

The synthesis presents two primary challenges:

-

Regioselectivity: Ensuring the piperidine nitrogen attacks the correct carbon on the phenyl ring.

-

Chemoselectivity: Reducing the nitro group to an aniline without hydrodehalogenation (loss of the aryl chloride).

This guide provides a validated two-step workflow utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a dissolving metal reduction (Fe/NH4Cl), ensuring >95% purity and retention of the halogen substituent.

Strategic Retrosynthesis & Mechanism

To design the most efficient route, we analyze the target molecule retrosynthetically. The C-N bond connecting the piperidine and the phenyl ring is the strategic disconnection point.

Reaction Logic[1][2]

-

Electrophile Selection: We utilize 3-Chloro-4-fluoronitrobenzene .[1] The fluorine atom is para to the nitro group. In SNAr reactions, Fluorine is a superior leaving group compared to Chlorine due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex) more effectively than Cl.[2] This ensures the nucleophile attacks only at the 4-position, preserving the 2-chloro substituent.

-

Reduction Strategy: Standard catalytic hydrogenation (H2/Pd-C) poses a high risk of dechlorinating the aromatic ring. We employ a Bechamp Reduction (Fe/NH4Cl) , which is highly chemoselective for nitro groups in the presence of aryl halides.

Pathway Visualization

Figure 1: Reaction pathway highlighting the SNAr mechanism and chemoselective reduction.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling 4-hydroxypiperidine with 3-chloro-4-fluoronitrobenzene.

Materials

-

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 equiv)

-

4-Hydroxypiperidine (1.1 equiv)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

-

-

Solvent: Acetonitrile (ACN) or DMSO. (ACN is recommended for easier workup).

Protocol

-

Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluoronitrobenzene (10.0 g, 57.0 mmol) and Acetonitrile (100 mL).

-

Addition: Add 4-Hydroxypiperidine (6.35 g, 62.7 mmol) followed by K2CO3 (15.7 g, 114 mmol).

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or HPLC. The starting nitrobenzene should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (K2CO3/KF) and wash the cake with ACN.

-

Concentrate the filtrate under reduced pressure to obtain a yellow/orange solid.

-

-

Purification: The crude material is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol/Water or triturated with cold diethyl ether.

Yield: Expected 13.5 – 14.5 g (92–98%). Data: Mass (ESI+): m/z 257.1 [M+H]+.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to aniline without dechlorinating the aryl ring.

Materials

-

Substrate: 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (from Step 1).

-

Reductant: Iron Powder (Fe), fine mesh (5.0 equiv).

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv).

-

Solvent: Ethanol / Water (4:1 ratio).

Protocol

-

Preparation: In a round-bottom flask, dissolve 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (10.0 g, 39.0 mmol) in Ethanol (120 mL) and Water (30 mL).

-

Activation: Add Ammonium Chloride (10.4 g, 195 mmol) and Iron Powder (10.9 g, 195 mmol).

-

Reaction: Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.

-

Mechanism Note: The reaction is heterogeneous. Vigorous stirring is critical to ensure surface contact with the iron.

-

Time: Typically complete in 2–4 hours. The yellow color of the nitro compound will fade to a pale brown/off-white (masked by iron rust).

-

-